molecular formula C13H17Br B13606263 [(1E)-5-bromo-4,4-dimethylpent-1-en-1-yl]benzene

[(1E)-5-bromo-4,4-dimethylpent-1-en-1-yl]benzene

Cat. No.: B13606263
M. Wt: 253.18 g/mol
InChI Key: FNWJLSGSEYYUDH-RMKNXTFCSA-N
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Description

[(1E)-5-bromo-4,4-dimethylpent-1-en-1-yl]benzene is an organic compound that features a benzene ring substituted with a bromoalkene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1E)-5-bromo-4,4-dimethylpent-1-en-1-yl]benzene typically involves the bromination of an appropriate precursor. One common method is the bromination of 4,4-dimethylpent-1-en-1-ylbenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . This reaction selectively introduces a bromine atom at the desired position on the alkene chain.

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

[(1E)-5-bromo-4,4-dimethylpent-1-en-1-yl]benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be employed.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be used for reduction reactions.

Major Products

    Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.

    Oxidation: Products include epoxides or diols.

    Reduction: Products include dehalogenated or hydrogenated benzene derivatives.

Scientific Research Applications

[(1E)-5-bromo-4,4-dimethylpent-1-en-1-yl]benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action for [(1E)-5-bromo-4,4-dimethylpent-1-en-1-yl]benzene in chemical reactions typically involves the formation of reactive intermediates such as carbocations or radicals. These intermediates then undergo further transformations to yield the final products . The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1E)-5-bromo-4,4-dimethylpent-1-en-1-yl]benzene is unique due to its extended alkene chain and the presence of both a benzene ring and a bromine atom

Properties

Molecular Formula

C13H17Br

Molecular Weight

253.18 g/mol

IUPAC Name

[(E)-5-bromo-4,4-dimethylpent-1-enyl]benzene

InChI

InChI=1S/C13H17Br/c1-13(2,11-14)10-6-9-12-7-4-3-5-8-12/h3-9H,10-11H2,1-2H3/b9-6+

InChI Key

FNWJLSGSEYYUDH-RMKNXTFCSA-N

Isomeric SMILES

CC(C)(C/C=C/C1=CC=CC=C1)CBr

Canonical SMILES

CC(C)(CC=CC1=CC=CC=C1)CBr

Origin of Product

United States

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